Erbium(III) hexafluoroacetylacetonate hydrate
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Overview
Description
Erbium(III) hexafluoroacetylacetonate hydrate is an organometallic compound with the chemical formula Er(CF₃COCHCOCF₃)₃•xH₂O. It is known for its pink crystalline appearance and is primarily used in various scientific and industrial applications .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Erbium(III) hexafluoroacetylacetonate hydrate are currently unknown . Understanding these pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Erbium(III) hexafluoroacetylacetonate hydrate is typically synthesized through a reaction between erbium(III) chloride and hexafluoroacetylacetone in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or acetone under controlled temperature and pH conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactors designed to maintain precise temperature and pressure conditions. The product is then purified through recrystallization or other separation techniques to achieve the desired purity levels .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Reduction: This compound can be reduced under specific conditions, often involving reducing agents like hydrogen gas or lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the hexafluoroacetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or lithium aluminum hydride.
Substitution: Various ligands such as phosphines or amines under controlled temperature and solvent conditions.
Major Products Formed:
Oxidation: Formation of erbium oxides or other oxidized species.
Reduction: Formation of lower oxidation state erbium complexes.
Substitution: Formation of new erbium complexes with different ligands.
Scientific Research Applications
Erbium(III) hexafluoroacetylacetonate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other erbium complexes and materials.
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its unique optical properties.
Medicine: Explored for its potential in photodynamic therapy and other medical applications.
Industry: Utilized in the production of thin films, coatings, and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Erbium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate): Another erbium complex with similar coordination properties.
Ytterbium(III) hexafluoroacetylacetonate dihydrate: A similar compound with ytterbium instead of erbium.
Yttrium(III) hexafluoroacetylacetonate hydrate: A yttrium-based analogue with comparable chemical behavior.
Uniqueness: Erbium(III) hexafluoroacetylacetonate hydrate is unique due to its specific coordination environment and the presence of hexafluoroacetylacetonate ligands, which impart distinct electronic and steric properties. These characteristics make it particularly useful in applications requiring precise control over chemical reactivity and material properties .
Properties
IUPAC Name |
erbium;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H2F6O2.Er.H2O/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;;/h3*1,12H;;1H2/b3*2-1-;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJRJAVIMPXKRE-AHUNZLEGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.O.[Er] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.O.[Er] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ErF18O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
809.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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